N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1-benzofuran-2-carboxamide
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Overview
Description
N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1-benzofuran-2-carboxamide is a complex organic compound that features a triazolopyridine moiety linked to a benzofuran carboxamide. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1-benzofuran-2-carboxamide typically involves the following steps:
Formation of the Triazolopyridine Core: This can be achieved through a palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration in acetic acid under microwave irradiation.
Linking the Triazolopyridine to the Benzofuran Carboxamide: This step involves the reaction of the triazolopyridine intermediate with a benzofuran carboxylic acid derivative under appropriate coupling conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis can also enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazolopyridine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1-benzofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Material Science: It has applications in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The triazolopyridine moiety can act as an inhibitor of certain enzymes, while the benzofuran carboxamide can interact with receptors involved in inflammatory pathways .
Comparison with Similar Compounds
Properties
Molecular Formula |
C18H16N4O2 |
---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C18H16N4O2/c23-18(15-12-13-6-1-2-7-14(13)24-15)19-10-5-9-17-21-20-16-8-3-4-11-22(16)17/h1-4,6-8,11-12H,5,9-10H2,(H,19,23) |
InChI Key |
AVNGOAVIPCFHLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
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